Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate
Description
Evolution of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention due to their three-dimensional complexity, which often enhances target selectivity and metabolic stability compared to planar aromatic systems. The integration of spirocycles into pharmaceuticals dates to the mid-20th century, with early examples including spironolactone, a steroidal spiroketone used as a diuretic. Modern drug candidates increasingly employ nonsteroidal spirocycles, such as the 3-azaspiro[5.5]undecane derivatives, to address challenges in central nervous system (CNS) and oncology targets.
Key milestones in spirocyclic chemistry include:
- 1950s–1970s : Development of steroidal spiroketones (e.g., spironolactone) leveraging natural product frameworks.
- 1990s–2000s : Emergence of synthetic spirocyclic scaffolds for protease inhibitors and GPCR modulators.
- 2010s–Present : Adoption of spirocycles in fragment-based drug discovery to explore underexplored chemical space.
The tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate exemplifies this evolution, combining synthetic accessibility with tunable stereoelectronic properties.
Emergence of 3-Azaspiro[5.5]undecane Derivatives
The 3-azaspiro[5.5]undecane system, a bicyclic structure featuring a nitrogen atom at the bridgehead, has emerged as a privileged scaffold due to its conformational rigidity and ability to mimic bioactive peptide conformations. Early synthetic routes relied on multistep sequences involving cyclohexanone derivatives and cyanoacetamide, as demonstrated in the synthesis of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane. Contemporary methods employ transition-metal catalysis and microwave-assisted Wolff rearrangements to streamline access.
Table 1: Synthetic Approaches to 3-Azaspiro[5.5]undecane Derivatives
Historical Development of Cyano-Substituted Spirocycles
The introduction of cyano groups into spirocyclic systems dates to the 1980s, driven by the need to enhance hydrogen-bonding interactions and modulate lipophilicity. Cyano-substituted spirocycles, such as this compound, exhibit improved binding affinities for kinase targets compared to their non-cyano analogs. For instance, the cyano group in this compound acts as a bioisostere for carboxylic acids, enabling cell membrane permeability while maintaining target engagement.
Notable advancements include:
Academic and Industrial Research Trajectory
Academic and industrial efforts have converged to optimize the synthesis and application of this compound. Academic studies, such as those by Dar’in and Proschak, have focused on microwave-assisted cascades and stereoselective annulations. Industrial research, exemplified by AstaTech, Inc., has scaled production using cost-effective reagents like tert-butyl carbamate and cyclohexanone derivatives.
Recent trends include:
- Modular Synthesis : Radical-based strategies to assemble polar spirocyclic scaffolds under mild conditions.
- ADME Optimization : Comparative studies showing that spirocyclic derivatives exhibit superior metabolic stability over linear analogs.
This compound’s trajectory underscores the synergy between synthetic innovation and therapeutic demand, positioning it as a cornerstone for future drug discovery campaigns.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPKZVLAVUVOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C#N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is then heated to promote the formation of the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with spirocyclic structures exhibit promising anticancer properties. A study demonstrated that derivatives of spiro compounds, including this compound, showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development in oncology .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles.
Synthesis Pathways:
- Cyclization Reactions: The azaspiro structure allows for various cyclization reactions, which can lead to the formation of novel compounds with diverse biological activities.
- Functionalization: The presence of cyano and carboxylate groups provides sites for further functionalization, enabling the synthesis of more complex molecules for pharmaceutical applications .
Neuropharmacology
Given its structural resemblance to certain neurotransmitters, this compound has been explored for its neuropharmacological effects.
Research Findings:
A study highlighted the potential of this compound in modulating neurotransmitter systems, which could lead to therapeutic strategies for neurological disorders . Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Variations
Spiroazacyclic compounds with tert-butyl carbamate groups exhibit diverse biological and physicochemical properties depending on substituents at the 9-position. Key analogs include:
Key Observations :
- Cyano vs. Oxo: The cyano group in the target compound increases electrophilicity compared to the oxo analog, enabling nucleophilic additions (e.g., thiol-cyanide "click" chemistry) for bioconjugation .
- Cyano vs. Hydroxyl/Hydroxymethyl: The cyano substituent reduces hydrogen-bonding capacity but improves lipophilicity (predicted logP ~2.5 vs. ~1.8 for hydroxyl analogs), enhancing blood-brain barrier penetration .
- Cyano vs.
Biological Activity
Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate, with the CAS number 1281872-59-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 278.39 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of several pharmacologically active molecules.
This compound acts primarily as a modulator of neurotransmitter receptors, particularly the gamma-aminobutyric acid type A (GABA) receptors. Research indicates that compounds with similar structures can act as antagonists at GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) . This modulation can influence various physiological processes, including anxiety, sedation, and muscle relaxation.
Antagonistic Properties
Studies have shown that related compounds exhibit significant antagonistic activity at GABA receptors. For instance, research on diazaspiro compounds has demonstrated their ability to inhibit GABAergic signaling, which may have implications for treating conditions such as anxiety disorders and epilepsy .
Immunomodulatory Effects
GABA receptor antagonists can also modulate immune responses. For example, certain compounds have been shown to affect T cell proliferation and macrophage activation, suggesting a potential role in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the cyano group and the spirocyclic framework contributes to its receptor binding affinity and specificity. Comparative studies indicate that modifications to the azaspiro structure can significantly alter pharmacological profiles .
| Compound | GABA Receptor Affinity | Biological Activity |
|---|---|---|
| This compound | High | Antagonist |
| Related diazaspiro compounds | Moderate to High | Antagonists/Agonists |
Case Studies
- GABA Receptor Studies : A study investigating various diazaspiro compounds found that modifications in the side chains significantly affected their binding affinities to GABA receptors. The introduction of cyano groups was associated with enhanced antagonistic properties .
- Immunomodulation : In vivo studies demonstrated that GABA receptor antagonists could reduce T cell activation in murine models of asthma, indicating potential therapeutic applications for managing autoimmune diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, including spirocyclic ring formation and functional group introduction. For example, tert-butyl-protected intermediates (e.g., tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate) can undergo cyanation via nucleophilic substitution or palladium-catalyzed reactions. Key optimizations include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance reactivity .
- Catalysis : Pd₂(dba)₃ with XantPhos improves coupling efficiency in cyanation steps .
- Temperature Control : High temperatures (130°C) accelerate reactions but require inert atmospheres to prevent decomposition .
- Purification : Flash chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing the spirocyclic structure of this compound?
Methodological Answer:
Structural confirmation relies on:
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves spirocyclic conformations and bond angles, critical for validating the 3-azaspiro[5.5]undecane core .
- NMR Spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and cyano substituent (absence of proton signals, confirmed via ¹³C at ~120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, distinguishing it from analogs .
Advanced: How does the cyano group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The cyano group enhances electrophilicity, enabling:
- Nucleophilic Substitutions : Reacts with thiols or amines to form thioethers or secondary amines, useful in prodrug design .
- Click Chemistry : Participates in Huisgen cycloaddition with azides for bioconjugation .
- Metabolic Stability : Reduces oxidative metabolism in vivo, as shown in comparative studies with hydroxyl or ester analogs .
- Electron-Withdrawing Effects : Stabilizes adjacent carbocations in ring-opening reactions, facilitating scaffold diversification .
Advanced: What methodologies are used to assess this compound’s potential as a protein degrader (PROTAC) or enzyme inhibitor?
Methodological Answer:
- PROTAC Design : The spirocyclic core serves as a rigid linker. In vitro assays measure degradation efficiency (e.g., Western blot for target protein levels) after conjugating to E3 ligase ligands (e.g., thalidomide derivatives) .
- Enzyme Inhibition : Kinase assays (e.g., ADP-Glo™) evaluate IC₅₀ values against targets like p97 ATPase. Competitive binding is confirmed via surface plasmon resonance (SPR) .
- Structure-Activity Relationship (SAR) : Modifying the cyano group or tert-butyl position (e.g., replacing with fluorine) improves selectivity, as seen in analogs with reduced off-target effects .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., estrogen receptor in PROTACs). The spirocyclic structure’s rigidity reduces conformational entropy, enhancing binding affinity predictions .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, highlighting key hydrogen bonds with the cyano group .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical models evaluate electron transfer mechanisms in enzyme inhibition .
Basic: What are common challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Intermediate Stability : Amino-protected intermediates (e.g., tert-butyl carbamates) are prone to hydrolysis. Use anhydrous conditions and low-temperature storage (-20°C) .
- Byproduct Formation : Cyanation steps may yield nitriles or deprotected amines. Optimize stoichiometry (1.2 eq. cyanating agent) and monitor via TLC .
- Yield Improvement : Switch from batch to flow chemistry for exothermic steps (e.g., Boc deprotection with TFA), improving reproducibility .
Advanced: How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Fluorine Scanning : Introducing fluorine at the 7-position (tert-butyl 7,7-difluoro analogs) enhances metabolic stability (t₁/₂ increased from 2.1 to 5.8 h in liver microsomes) and blood-brain barrier penetration (logP reduced by 0.5) .
- CYP450 Inhibition : Fluorinated derivatives show lower CYP3A4 inhibition (IC₅₀ > 10 µM vs. 2.5 µM for parent compound), reducing drug-drug interaction risks .
- Solubility : Amorphous solid dispersions with HPMCAS improve aqueous solubility (from 0.1 mg/mL to 2.3 mg/mL) without altering spirocyclic conformation .
Basic: How is the compound’s purity validated, and what impurities are typically observed?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%). Common impurities include de-Boc byproducts (m/z 198.1) and oxidation products (e.g., tert-butyl 9-carbamoyl analogs) .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .
- Chiral Purity : Chiralpak AD-H columns verify enantiomeric excess (>99%) for stereochemically sensitive applications .
Advanced: What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate) that may contribute to discrepancies in IC₅₀ values .
- Crystallographic Validation : Co-crystal structures (e.g., with p97 ATPase) confirm binding modes, reconciling differences in enzymatic vs. cellular assays .
Advanced: How is the compound utilized in sp³-rich fragment-based drug discovery?
Methodological Answer:
- Fragment Screening : SPR-based screens identify the spirocyclic core as a high-affinity fragment (KD < 10 µM) for targets like PARP1. Structural expansion via Suzuki-Miyaura coupling adds pharmacophores .
- 3D-QSAR Models : The compound’s rigidity improves predictive accuracy in CoMFA studies, guiding the design of analogs with enhanced target engagement .
- Covalent Library Design : Thiol-reactive derivatives (e.g., replacing cyano with acrylamide) enable covalent targeting of cysteine residues, validated via mass spec .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
